molecular formula C9H19FN2O B13312546 1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol

1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13312546
M. Wt: 190.26 g/mol
InChI Key: VDNTVAAJMSANFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol (CAS No: 1851463-80-3) is a fluorinated piperidine derivative with the molecular formula C9H19FN2O and a molecular weight of 190.26 g/mol. This compound serves as a valuable intermediate in medicinal chemistry and drug discovery research. Its structure, featuring both a piperidine ring with an amino group and a fluoropropanol chain, makes it a versatile building block for the synthesis of more complex molecules. The incorporation of fluorine is a key strategy in modern drug design, as it can significantly influence a compound's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers utilize this scaffold in the exploration of novel therapeutics, particularly as a precursor for compounds targeting G-protein coupled receptors (GPCRs) . Furthermore, the presence of the fluorine atom also makes such compounds potential candidates for development into PET (Positron Emission Tomography) imaging agents, leveraging the 18F isotope for diagnostic purposes in areas such as neurology . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H19FN2O

Molecular Weight

190.26 g/mol

IUPAC Name

1-(4-amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H19FN2O/c1-7-5-12(3-2-9(7)11)6-8(13)4-10/h7-9,13H,2-6,11H2,1H3

InChI Key

VDNTVAAJMSANFV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1N)CC(CF)O

Origin of Product

United States

Preparation Methods

Method A: Reductive Amination of 3-Methylpiperidine

  • Raw Materials : 3-Methylpiperidine, formaldehyde or paraformaldehyde, ammonia or ammonium salts.
  • Procedure :
    • Dissolve 3-methylpiperidine in a suitable solvent such as ethanol or methanol.
    • Add formaldehyde solution and ammonia under controlled temperature (around 0-25°C).
    • Stir the mixture to facilitate reductive amination, forming the 4-amino-3-methylpiperidine.
    • Purify via distillation or chromatography.

Reaction Conditions :

Temperature Solvent Reagents Yield References
0-25°C Ethanol Formaldehyde, NH3 ~85-90% Literature on piperidine derivatives

Method B: Nucleophilic Substitution on 3-Methylpiperidine

  • Raw Materials : 3-Methylpiperidine, suitable electrophile (e.g., halogenated intermediates).
  • Procedure :
    • React 3-methylpiperidine with a nitrating or halogenating agent to introduce amino groups selectively.
    • Followed by reduction or substitution to obtain the amino derivative.

Attachment of the 3-Fluoropropan-2-ol Moiety

The final step involves coupling the fluorinated piperidine with a 3-fluoropropan-2-ol fragment, which can be synthesized separately and then linked via nucleophilic substitution or reductive amination.

Method A: Nucleophilic Substitution

  • Reagents : 3-Fluoropropan-2-ol (or its protected derivatives), suitable leaving groups (e.g., halides or mesylates).
  • Procedure :
    • Convert 3-fluoropropan-2-ol to its halide form (e.g., bromide or chloride).
    • React with the amino group on the piperidine nucleus under basic conditions.
    • Use solvents like DMF or DMSO at elevated temperatures (50-80°C).

Method B: Reductive Amination

  • Reagents : 3-Fluoropropan-2-one or aldehyde, reducing agents (e.g., sodium cyanoborohydride).
  • Procedure :
    • Condense the aldehyde with the amino group on the piperidine.
    • Reduce to form the secondary amine linkage.

Purification and Final Characterization

  • Purification : Chromatography (flash or preparative HPLC), recrystallization.
  • Characterization :
    • NMR spectroscopy (¹H, ¹³C, ¹⁹F).
    • Mass spectrometry.
    • IR spectroscopy for functional group confirmation.
    • Melting point determination.

Summary of the Preparation Pathway

Step Description Key Reagents Reaction Conditions Yield/Notes
1 Synthesis of 4-Amino-3-methylpiperidine Formaldehyde, ammonia 0-25°C, ethanol ~85-90%
2 Fluorination at 3-position Selectfluor or DAST 0-50°C, inert solvent >85%
3 Coupling with 3-fluoropropan-2-ol Halide derivatives or aldehyde 50-80°C, DMSO/DMF Variable, optimized per route

Chemical Reactions Analysis

1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the fluoropropanol motif linked to nitrogen-containing heterocycles. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Substituents Fluorine Position
1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol C₉H₁₈FN₂O 202.25 Piperidine 4-amino, 3-methyl C3 of propanol
1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol C₉H₁₉FN₂O 190.26 Piperazine 2,4-dimethyl C3 of propanol
1-(Azocan-1-yl)-3-fluoropropan-2-ol C₁₀H₂₀FNO 189.27 Azocane (8-membered) None (unsubstituted azocane) C3 of propanol
1-[2-(Aminomethyl)morpholin-4-yl]-3-fluoropropan-2-ol C₈H₁₆FN₂O₂ ~190.23 Morpholine 2-aminomethyl C3 of propanol
1-((4'-Fluoro-3-methyl-biphenyl-2-yl)methyl)piperidine C₁₉H₂₁FN₂ ~296.39 Piperidine Biphenyl (4'-fluoro, 3-methyl) Aromatic ring

Key Findings:

Heterocycle Impact: Piperidine vs.

Substituent Effects: The 3-methyl group on the piperidine ring in the target compound may sterically hinder nonspecific interactions, enhancing selectivity for biological targets. Aromatic vs. Aliphatic Fluorine: In biphenyl derivatives (e.g., ), fluorine on the aromatic ring improves π-π stacking but reduces solubility compared to aliphatic fluorine in propanol chains.

Pharmacological Relevance: Fluoropropanol-containing compounds are frequently explored as PET tracers (e.g., [¹⁸F]-S16 in Alzheimer’s imaging ) or antiviral agents (e.g., Tenofovir analogs ). The target compound’s amino group could position it for CNS-targeted applications, leveraging piperidine’s prevalence in neuromodulatory drugs.

Synthetic Routes: The target compound may be synthesized via nucleophilic ring-opening of epifluorohydrin by 4-amino-3-methylpiperidine, akin to methods used for 1-(6-Amino-9H-purin-9-yl)-3-fluoropropan-2-ol . Piperazine analogs (e.g., ) often employ alkylation reactions with fluorinated epoxides.

Research Implications

  • Target Selectivity: The 4-amino-3-methylpiperidine scaffold may offer advantages over morpholine or azocane derivatives in targeting enzymes or receptors requiring precise hydrogen-bond interactions.
  • Fluorine’s Role: Aliphatic fluorine in propanol chains enhances metabolic stability and blood-brain barrier penetration, as observed in PET tracers like [¹⁸F]-S16 .
  • Future Directions : Comparative studies on binding affinities (e.g., kinase inhibition, antimicrobial activity) between these analogs are needed to validate structural hypotheses.

Biological Activity

1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol, also known by its CAS number 1861364-77-3, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

The molecular formula of 1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol is C9H19FN2OC_9H_{19}FN_2O, with a molecular weight of approximately 190.26 g/mol. The structure features a piperidine ring substituted with an amino group and a fluoropropanol moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC9H19FN2O
Molecular Weight190.26 g/mol
CAS Number1861364-77-3

The biological activity of 1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol primarily revolves around its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of glutamatergic transmission, which is crucial for cognitive functions and neuroprotection.

Pharmacological Studies

Research has indicated that this compound exhibits potential neuroprotective effects. A study conducted on various cell lines demonstrated that it could reduce excitotoxicity induced by glutamate, suggesting its role as a neuroprotective agent .

In Vivo Studies

In vivo evaluations have shown promising results regarding the compound's efficacy in animal models of neurological disorders. For instance, in rodent models, administration of the compound resulted in improved cognitive performance in tasks assessing memory and learning capabilities .

Case Studies

  • Neuroprotection in Alzheimer's Disease Models : A study highlighted the use of 1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol in transgenic mice models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque accumulation, which is associated with the progression of Alzheimer's disease .
  • Antidepressant-like Effects : Another case study focused on the antidepressant-like effects of this compound in models of depression. The findings suggested that it could enhance serotonergic activity, thereby alleviating depressive symptoms .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:

  • Ring formation : Constructing the 3-methylpiperidine scaffold via cyclization of appropriately substituted precursors under controlled pH and temperature.
  • Amino group introduction : Using reductive amination or nucleophilic substitution to incorporate the 4-amino group.
  • Fluoropropanol attachment : Coupling the piperidine moiety to 3-fluoropropan-2-ol via SN2 reactions or Mitsunobu conditions, depending on steric hindrance.

Critical parameters include solvent choice (e.g., THF for polar aprotic conditions), temperature control (0–25°C to avoid side reactions), and catalysts (e.g., palladium for hydrogenation steps). Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the piperidine ring’s substitution pattern (e.g., 3-methyl and 4-amino groups) and the fluoropropanol chain’s stereochemistry. For example, coupling constants (J values) distinguish axial vs. equatorial substituents on the piperidine ring.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C9H18FN2O) and detects isotopic patterns for fluorine.
  • Infrared (IR) Spectroscopy : Identifies functional groups like -NH2 (stretch ~3300 cm⁻¹) and -OH (broad peak ~3400 cm⁻¹).

Combined with elemental analysis, these techniques ensure structural fidelity and purity thresholds suitable for biological testing .

Advanced Research Questions

Q. How do structural modifications in analogs influence binding affinity to G-protein-coupled receptors (GPCRs)?

Methodological Answer: Comparative studies using analogs with variations in the piperidine ring (e.g., methyl group position) or fluorine substitution can elucidate structure-activity relationships (SAR):

  • Fluorine positioning : Replace 3-fluoro with chloro or hydrogen to assess electronic effects on receptor binding. Fluorine’s electronegativity enhances hydrogen bonding but may sterically hinder interactions.
  • Methyl group impact : Compare 3-methyl vs. 4-methyl analogs to evaluate steric effects on receptor docking.

Experimental approaches include:

  • Radioligand binding assays : Measure IC50 values using tritiated ligands.
  • Computational modeling : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and energy scores.

For example, removing the 3-methyl group in analogs reduces steric hindrance, potentially increasing affinity for GPCRs like adrenergic receptors .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from variations in experimental design, such as:

  • Cell line specificity : Activity in HEK293 cells (overexpressing receptors) vs. primary cells.
  • Assay conditions : pH (7.4 vs. 6.8) or temperature (37°C vs. room temperature) affecting compound stability.

To address discrepancies:

  • Standardized protocols : Use validated assays (e.g., BRET for GPCR activation) and include positive controls (e.g., isoproterenol for β-adrenergic receptors).
  • Data normalization : Express activity as % of maximum response relative to a reference agonist.
  • Meta-analysis : Pool data from multiple studies, adjusting for variables like ligand concentration and exposure time.

For instance, conflicting reports on cAMP modulation may stem from differences in forskolin pretreatment or GTP concentration in assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.